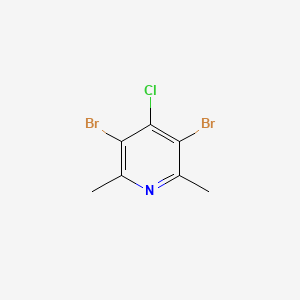
3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
概要
説明
The compound “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride” is a chemical compound with the molecular formula C11H6ClNO3 . It is related to other compounds such as 2,5-dioxopyrrolidin-1-yl 3- (3- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate and 2,5-dioxopyrrolidin-1-yl 3- (2- (2- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1 H -pyrrole boronic derivatives is reported, which relied on the triflation of N -Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .Molecular Structure Analysis
The molecular structure of “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride” can be analyzed based on its InChI and SMILES notations. The InChI notation isInChI=1S/C11H6ClNO3/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H . The SMILES notation is C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O . Physical And Chemical Properties Analysis
The molecular weight of “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride” is 217.18 g/mol . Its XLogP3 value, which is a measure of its hydrophobicity, is 0.6 . Other physical and chemical properties would need to be determined experimentally or through further literature search.科学的研究の応用
Pyrrole Derivatives in Drug Discovery
Pyrrole derivatives, including diketopyrrolopyrroles, are significant in the pharmaceutical industry due to their varied biological activities. Diketopyrrolopyrroles (DPPs), with their core structure related to pyrrole, are noteworthy for their applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The versatility of DPPs stems from their structural adaptability, allowing for the synthesis of compounds with desired properties for specific applications. The broad utility of these compounds underscores their importance in drug discovery and development, highlighting the potential for novel therapeutic agents based on pyrrole derivatives (Grzybowski & Gryko, 2015).
Benzoyl Chloride Derivatives in Acne Treatment
Benzoyl peroxide, a derivative of benzoyl chloride, is widely utilized in dermatology for acne treatment. It exhibits significant antibacterial, antikeratolytic, and comedolytic activity, making it effective against both inflammatory and non-inflammatory acne lesions. The combination of benzoyl peroxide with antibiotics or retinoids has demonstrated enhanced efficacy and tolerability, highlighting the compound's value in topical acne therapies. This usage underscores the therapeutic potential of benzoyl chloride derivatives in addressing skin conditions through targeted topical applications (Tanghetti & Popp, 2009).
Environmental and Microbial Resistance Concerns
Benzalkonium chlorides, related to benzoyl chloride derivatives, are chemicals with widespread use due to their antimicrobial properties. However, the frequent exposure of microbial communities to these compounds has raised concerns about environmental contamination and the emergence of cross-resistant microbial phenotypes. The selective pressure exerted by the widespread use of such antimicrobial agents in commercial products may contribute to the development of resistance, posing a challenge to public health and necessitating a careful evaluation of benefits versus risks in their regulatory oversight (Pereira & Tagkopoulos, 2019).
作用機序
Target of Action
3-Maleimidobenzoic acid chloride, also known as 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride, primarily targets proteins . It is a protein crosslinker, which means it can form covalent bonds with proteins, thereby altering their structure and function .
Mode of Action
The compound interacts with its protein targets through a process known as Michael addition reaction . This reaction involves the nucleophilic addition of a thiol or amine group in the protein to the maleimide group in the compound . The result is a stable, covalent bond that can significantly alter the protein’s properties .
Biochemical Pathways
The exact biochemical pathways affected by 3-Maleimidobenzoic acid chloride depend on the specific proteins it targets. Crosslinking can disrupt normal protein function, alter protein-protein interactions, and even trigger protein degradation .
Result of Action
The primary result of 3-Maleimidobenzoic acid chloride’s action is the alteration of protein structure and function . By forming covalent bonds with proteins, it can induce significant changes in their properties. These changes can have a wide range of effects, depending on the specific proteins involved .
Action Environment
The action of 3-Maleimidobenzoic acid chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the Michael addition reaction . Moreover, the presence of other reactive molecules can compete with the compound for its protein targets. Lastly, factors such as temperature and solvent can also influence the compound’s stability and reactivity .
特性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3/c12-11(16)7-2-1-3-8(6-7)13-9(14)4-5-10(13)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHNCGJBKQNXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210992 | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |
CAS RN |
61960-57-4 | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61960-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061960574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)











